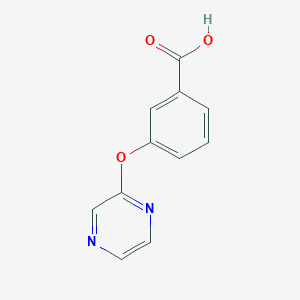

3-(Pyrazin-2-yloxy)benzoic acid

Description

3-(Pyrazin-2-yloxy)benzoic acid (C₁₁H₉N₂O₃) is a benzoic acid derivative featuring a pyrazine heterocycle linked via an ether oxygen at the 3-position of the benzene ring. This structure combines the aromaticity and acidity of benzoic acid with the nitrogen-rich pyrazine moiety, which may enhance hydrogen bonding and electronic interactions.

Properties

IUPAC Name |

3-pyrazin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)8-2-1-3-9(6-8)16-10-7-12-4-5-13-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJMHXFXZDFTOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250986-82-3 | |

| Record name | 3-(pyrazin-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yloxy)benzoic acid typically involves the reaction of pyrazine with 3-hydroxybenzoic acid under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various complex organic compounds.

Industrial Production Methods

Industrial production of 3-(Pyrazin-2-yloxy)benzoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product . The choice of solvents, catalysts, and reaction parameters are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Pyrazin-2-yloxy)benzoic acid may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

3-(Pyrazin-2-yloxy)benzoic acid has been studied for its potential anticancer properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, including lung cancer and breast cancer cells. For instance, studies have shown that certain analogs possess significant cytotoxic effects against human cancer cell lines, attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

Cholesterol Modulation

The compound has also been investigated for its role in modulating cholesterol levels. It is suggested that derivatives of 3-(Pyrazin-2-yloxy)benzoic acid can serve as HDL cholesterol stimulants, making them potential candidates for treating dyslipidemia and cardiovascular diseases. This application is particularly relevant given the increasing prevalence of metabolic disorders .

Pharmaceutical Formulations

Drug Delivery Systems

3-(Pyrazin-2-yloxy)benzoic acid is being explored as a component in drug delivery systems. Its chemical properties allow it to be conjugated with various drugs to enhance their solubility and bioavailability. For example, studies have demonstrated that incorporating this compound into formulations can improve the pharmacokinetic profiles of poorly soluble drugs, facilitating better therapeutic outcomes .

Prodrugs Development

The compound has been utilized in the design of prodrugs, which are pharmacologically inactive compounds that convert into active drugs within the body. This approach aims to enhance the therapeutic efficacy of existing medications while minimizing side effects. Research shows promising results in developing prodrugs based on 3-(Pyrazin-2-yloxy)benzoic acid for various therapeutic applications .

Structure-Activity Relationship Studies

Chemical Modifications

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of 3-(Pyrazin-2-yloxy)benzoic acid derivatives. These studies focus on modifying functional groups to enhance biological activity or reduce toxicity. For instance, alterations in the pyrazine ring or benzoic acid moiety have yielded compounds with improved selectivity and potency against targeted diseases .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of a novel derivative of 3-(Pyrazin-2-yloxy)benzoic acid on H460 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

Case Study 2: Cholesterol Regulation

In a preclinical trial, a formulation containing 3-(Pyrazin-2-yloxy)benzoic acid was administered to hyperlipidemic rats. The results showed a marked increase in HDL cholesterol levels after four weeks of treatment, indicating its potential utility in managing dyslipidemia.

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a protonophore, disrupting the proton motive force across cellular membranes, which can inhibit the growth of certain bacteria . This mechanism is similar to that of other aromatic carboxylic acids, such as benzoic acid and salicylic acid .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

A key structural variable among benzoic acid derivatives is the substituent position. For example:

Key Findings :

- Substituent position influences dipole moments: the 3-substituted derivative may exhibit stronger intermolecular interactions in crystalline phases, as inferred from crystallographic studies in pyrazine analogs .

Functional Group Variations

Carboxylic Acid vs. Sulfonamide

Substituted N-(Pyrazin-2-yl)benzenesulfonamides (e.g., from ) replace the carboxylic acid with a sulfonamide group, altering acidity and bioactivity:

Implications :

- The sulfonamide’s lower pKa enhances ionization at physiological pH, improving solubility but limiting passive diffusion. This contrasts with the carboxylic acid’s moderate acidity, which may favor intestinal absorption .

Halogenated Derivatives

Chloro- and fluoro-substituted analogs (e.g., BA-4390/4391 , EP 3 532 474 B1 ) introduce halogens to modulate electronic and steric effects:

Comparison :

- Chlorine increases molecular weight and lipophilicity (ClogP ~2.5 vs. ~1.8 for 3-(Pyrazin-2-yloxy)benzoic acid), favoring membrane penetration but reducing solubility .

- The triazolo-oxazine ring adds rigidity, which may improve binding specificity .

Linker Modifications

The ether linker in 3-(Pyrazin-2-yloxy)benzoic acid distinguishes it from direct-bonded analogs (e.g., BA-4389) and thiol-containing derivatives (e.g., 4-((mercaptomethyl)propyl)amino)benzoic acid from ):

Impact :

- Ether-linked compounds are more stable than thiol analogs, avoiding oxidative degradation. This makes 3-(Pyrazin-2-yloxy)benzoic acid more suitable for long-term storage or oral administration .

Biological Activity

3-(Pyrazin-2-yloxy)benzoic acid, with the chemical formula C12H9N2O3, is a compound that has garnered interest in various biological research fields due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms, effects on different biological systems, and relevant case studies.

The biological activity of 3-(Pyrazin-2-yloxy)benzoic acid primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate several biochemical pathways, leading to various physiological effects. Some key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as lipid metabolism and cell proliferation.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

Biological Activities

Research has highlighted several notable biological activities associated with 3-(Pyrazin-2-yloxy)benzoic acid:

- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human lung cancer cells (H460) with an IC50 value of approximately 119 nM .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is linked to the modulation of pro-inflammatory cytokines and pathways involved in immune responses .

- Antimicrobial Activity : There is emerging evidence that 3-(Pyrazin-2-yloxy)benzoic acid possesses antimicrobial properties against certain bacterial strains, suggesting its potential as an alternative therapeutic agent in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-(Pyrazin-2-yloxy)benzoic acid:

- Cytotoxicity Assessment : In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, characterized by mitochondrial dysfunction and caspase activation .

- Mechanistic Insights : A detailed investigation revealed that treatment with 3-(Pyrazin-2-yloxy)benzoic acid led to significant alterations in cell cycle progression and apoptosis-related signaling pathways in prostate cancer cell lines (PC-3) .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, indicating its potential efficacy as an anticancer agent.

Comparison with Related Compounds

To understand the unique properties of 3-(Pyrazin-2-yloxy)benzoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Chloro-4-methoxybenzoic acid | Structure | Moderate cytotoxicity against H2122 cells |

| 3-Pyridin-2-yloxybenzoic acid | Structure | Antimicrobial activity against E. coli |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.